3-((4-Methoxybenzyl)oxy)-4-methyl-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methoxybenzyl)oxy)-4-methyl-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-methyl-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
3-((4-Methoxybenzyl)oxy)-4-methyl-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-((4-Methoxybenzyl)oxy)-4-methyl-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-((4-Methoxybenzyl)oxy)-6H-benzo©chromen-6-one: Similar structure but lacks the methyl group at the 4-position.
8-Methoxy-3-((4-methoxybenzyl)oxy)-6H-benzo©chromen-6-one: Contains an additional methoxy group at the 8-position.
Uniqueness
3-((4-Methoxybenzyl)oxy)-4-methyl-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs .
Biological Activity
3-((4-Methoxybenzyl)oxy)-4-methyl-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C21H20O4 |
Molecular Weight | 336.4 g/mol |
IUPAC Name | 3-[(4-methoxyphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI Key | YFAIWWNUMQHALX-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3 |
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anti-inflammatory Activity:
The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. This inhibition suggests potential use in treating inflammatory diseases.
2. Antioxidant Properties:
Studies have demonstrated that the compound possesses significant antioxidant activity. This property is vital for mitigating oxidative stress-related damage in cells and could contribute to its protective effects against various diseases .
3. Anticancer Potential:
In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound inhibits COX and LOX enzymes, reducing the production of pro-inflammatory mediators.
- Cell Signaling Modulation: It affects signaling pathways related to cell survival and apoptosis, making it a candidate for cancer therapy.
- Reactive Oxygen Species (ROS) Scavenging: Its antioxidant properties help in neutralizing ROS, thus protecting cells from oxidative damage .
Case Studies
Several studies have investigated the biological effects of this compound:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of the compound on MCF-7 cells using the MTT assay. Results showed a significant reduction in cell viability with an IC50 value indicative of potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory cytokines such as IL-6 and TNF-α. This suggests its potential as an anti-inflammatory agent in clinical settings .
Comparative Analysis
When compared to similar compounds with structural modifications, this compound shows distinct biological profiles. For instance:
Compound | Activity |
---|---|
3-((4-Methoxybenzyl)oxy)-4-methylbenzo[c]chromen | Moderate anticancer activity |
3-(4-Methylbenzyl)oxy)-benzo[c]chromen | Lower anti-inflammatory effects |
The unique substitution pattern of the methoxybenzyl group enhances its solubility and interaction with biological targets compared to its analogs .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-14-20(25-13-15-7-9-16(24-2)10-8-15)12-11-18-17-5-3-4-6-19(17)22(23)26-21(14)18/h7-12H,3-6,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOUIBYAZKLYRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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